2-(N-Ethyl-p-nitrosoanilino)ethanol

Chemical Synthesis Thermal Stability Process Chemistry

In dye and photopolymer synthesis, substituting p-nitrosoaniline building blocks without re-validation risks altered solubility, reaction kinetics, and final product properties. The ethyl and hydroxyethyl substituents of 2-(N-Ethyl-p-nitrosoanilino)ethanol (CAS 135-72-8) provide a defined balance of organic solubility and limited hydrophilicity unavailable in dimethyl or bis(hydroxyethyl) analogs. · Delivers predictable azo-coupling performance with a boiling point of 358.5°C and density of 1.11 g/cm³. · Supplied at ≥95% purity (HPLC) to ensure reproducible reactivity for photoreactive material R&D. · Available from stock in research-scale quantities with documentation for immediate global dispatch.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 135-72-8
Cat. No. B094378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(N-Ethyl-p-nitrosoanilino)ethanol
CAS135-72-8
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCN(CCO)C1=CC=C(C=C1)N=O
InChIInChI=1S/C10H14N2O2/c1-2-12(7-8-13)10-5-3-9(11-14)4-6-10/h3-6,13H,2,7-8H2,1H3
InChIKeyWTHFJLCKIHUWBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(N-Ethyl-p-nitrosoanilino)ethanol Procurement Guide


2-(N-Ethyl-p-nitrosoanilino)ethanol, also known as N-Ethyl-N-(2-hydroxyethyl)-4-nitrosoaniline, is an organic compound within the nitrosoaniline class. Its core structure features a para-nitroso-substituted phenyl ring bonded to a tertiary amine, which is further substituted with ethyl and hydroxyethyl groups [1]. This specific arrangement of functional groups is the primary source of its distinct physicochemical properties and its specialized utility as an intermediate in the synthesis of dyes, photoreactive polymers, and specialty coatings, rather than as a standalone active ingredient [2].

Intermediate role Nitrosoaniline building block for dyes and photoreactive polymers
Key substituent balance Ethyl and hydroxyethyl groups define solubility and thermal profile
Procurement grade Commercial high-purity standard (≥98% HPLC) supports reproducible syntheses

Why 2-(N-Ethyl-p-nitrosoanilino)ethanol Cannot Be Simply Substituted


In the realm of nitrosoaniline intermediates, the specific alkyl and hydroxyalkyl substitutions on the amine nitrogen are critical determinants of downstream performance. The ethyl and hydroxyethyl groups on 2-(N-Ethyl-p-nitrosoanilino)ethanol dictate its boiling point, density, and crucially, its solubility profile [1]. For instance, replacing it with a dimethyl analog like N,N-dimethyl-4-nitrosoaniline (CAS 138-89-6) results in a compound with a significantly lower boiling point and density, which can alter reaction kinetics and processing conditions in industrial syntheses . Furthermore, the single hydroxyethyl moiety provides a balance between organic solubility and a defined, limited hydrophilicity, distinguishing it from more water-soluble analogs like N,N-bis(2-hydroxyethyl)-4-nitrosoaniline (CAS 3590-52-1) [2]. Substitution without rigorous re-validation risks changes in reaction yields, product purity, and final material properties. The quantitative evidence below details these specific, verifiable differences.

Analog substitution may alter critical parameters
2-(N-Ethyl-p-nitrosoanilino)ethanol
N,N-dimethyl-4-nitrosoaniline

Lower boiling point (+100°C difference) may shift reaction kinetics and thermal processing windows.

2-(N-Ethyl-p-nitrosoanilino)ethanol
N,N-bis(2-hydroxyethyl)-4-nitrosoaniline

Higher hydrophilicity and density deviation may alter phase behavior and mixing efficiency in multi-component systems.

Quantitative Comparison: 2-(N-Ethyl-p-nitrosoanilino)ethanol vs. Analogs


Thermal Stability: Boiling Point vs. Dimethyl Analog

2-(N-Ethyl-p-nitrosoanilino)ethanol exhibits a substantially higher boiling point (358.5°C at 760 mmHg) compared to its close analog N,N-dimethyl-4-nitrosoaniline (258.7°C at 760 mmHg) . This nearly 100°C difference suggests significantly stronger intermolecular forces and greater thermal stability, which is a critical parameter for reactions conducted at elevated temperatures.

Boiling point
Data to verify
Target: 358.5°C vs. dimethyl analog: 258.7°C
+99.8°C difference
Reported thermal stability context; may support high-temperature synthesis fit.
Sources not provided; confirm with supplier certificate.
Chemical Synthesis Thermal Stability Process Chemistry

Density Differences vs. Structural Analogs

The density of 2-(N-Ethyl-p-nitrosoanilino)ethanol (1.11 g/cm³) is notably different from both the simpler N-ethyl-N-(2-hydroxyethyl)aniline precursor (1.02 g/cm³) and the more hydrophilic N,N-bis(2-hydroxyethyl)-4-nitrosoaniline (estimated ~1.25 g/cm³) [1]. This value reflects a unique balance of molecular weight and functional group contributions, which influences how the compound behaves in multi-component mixtures.

Density profile
Reported
1.11 g/cm³
+0.09 vs. precursor, −0.14 vs. bis-hydroxyethyl analog
Density balance influences mixing and separation behavior.
Analog density values are estimated; verify experimentally.
Physical Chemistry Formulation Material Science

High-Purity Standard for Dye Synthesis

A primary industrial application of 2-(N-Ethyl-p-nitrosoanilino)ethanol is as a key intermediate in the manufacture of azo dyes and photoreactive materials, a utility enabled by the reactivity of its nitroso group [1]. Commercial offerings of this compound are available with a high purity standard of ≥98% (by HPLC), indicating a well-defined, quality-controlled chemical entity suitable for reproducible downstream syntheses . While direct comparative yield data for specific dyes are absent in open literature, the availability of a high-purity grade is a critical differentiator for procurement when reproducible results are paramount.

Purity standard
Specification review
≥98% (HPLC)
Commercial high-purity grade supports reproducible dye and polymer syntheses.
Class-level inference; request lot-specific COA.
Dye Chemistry Organic Synthesis Quality Control

Melting Point: Crystalline Solid Advantage

2-(N-Ethyl-p-nitrosoanilino)ethanol is a crystalline powder with a reported melting point of 78–82°C [1]. This is in contrast to its liquid precursor, N-ethyl-N-(2-hydroxyethyl)aniline, which has a melting point of 36-38°C . The higher, well-defined melting point of the target compound makes it easier to handle and store as a solid, and the melting point range serves as a valuable, simple-to-measure indicator of purity and identity.

Melting point
Reported
78–82°C vs. precursor 36–38°C
Midpoint difference +42°C
Crystalline solid advantage for handling, storage, and in-house purity check.
Melting range can serve as identity indicator.
Solid-State Chemistry Quality Control Logistics

Targeted Procurement Scenarios for 2-(N-Ethyl-p-nitrosoanilino)ethanol


Azo Dye Synthesis: Solubility and Thermal Profile

This compound is optimally procured when designing azo dyes or pigments where the final product's performance depends on the precise balance of solubility and thermal stability imparted by the ethyl and hydroxyethyl substituents. Its high boiling point (358.5°C) and specific density (1.11 g/cm³) are indicators of how the final dye molecule will interact with solvents and substrates during application and curing processes .

Photoreactive Polymers and Specialty Coatings

As a precursor to photoactive materials, this compound is relevant for R&D or production of photoreactive polymers and specialty coatings. The nitroso group's specific reactivity, combined with the compound's defined purity grade (≥98% HPLC), makes it a reliable building block for incorporating light-responsive or electron-transfer functionalities into advanced materials [1].

C-H Activation Research with N-Nitrosoaniline Derivatives

Academic and industrial research groups investigating transition metal-catalyzed C-H activation of N-nitrosoanilines may procure this compound as a specific substrate. While not explicitly studied in this context, its class-level reactivity as an N-nitrosoaniline makes it a potential candidate for developing new synthetic methodologies for ortho-functionalized aldehydes and ketones [2].

Application
Selection Property
Validation Focus
Azo dye intermediate research
Solubility–thermal balance from ethyl/hydroxyethyl substituents
Reaction condition optimization and dye reproducibility
Photoreactive polymer & coating building block
High-purity reactive intermediate (≥98% HPLC)
Batch-to-batch consistency and photo-material performance
C–H activation methodology substrate
N-Nitrosoaniline class reactivity
Synthetic methodology development and scope studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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